(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring, a trityl protecting group, and a methyl ester functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.
Introduction of the Trityl Protecting Group: The trityl group is introduced to protect the hydroxyl group during subsequent reactions. This is usually achieved by reacting the hydroxyl group with triphenylmethyl chloride in the presence of a base.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trityl protecting group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary alcohol.
Substitution: Formation of the free hydroxyl compound.
Scientific Research Applications
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Methyl 4-hydroxy-1-benzylpyrrolidine-2-carboxylate: Similar structure but with a benzyl group instead of a trityl group.
(2S,4S)-Methyl 4-hydroxy-1-phenylpyrrolidine-2-carboxylate: Similar structure but with a phenyl group instead of a trityl group.
Uniqueness
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is unique due to the presence of the trityl protecting group, which provides steric hindrance and stability during chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
129430-93-9 |
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Molecular Formula |
C25H25NO3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |
InChI Key |
HZCWALJOVVPETG-PKTZIBPZSA-N |
SMILES |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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